molecular formula C14H20BrN3O2 B1443780 tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 1774897-13-0

tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1443780
CAS No.: 1774897-13-0
M. Wt: 342.23 g/mol
InChI Key: GHGUMBHHEPRFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate is a bromopyridinyl piperazine derivative serving as a versatile chemical intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a bromopyridine moiety and a Boc-protected piperazine ring, making it a valuable precursor for the synthesis of more complex molecules via cross-coupling reactions and further functionalization. Its primary research applications include the development of central nervous system (CNS) active compounds and its use as a key synthetic intermediate in structure-affinity relationship (SAR) studies for novel antipsychotic agents . In antipsychotic research, piperazine derivatives similar to this compound have demonstrated binding affinity at dopamine and serotonin receptor subtypes, which are prime targets for developing antipsychotic therapies . The structural motif of this compound allows researchers to explore interactions with biological targets such as receptors and enzymes . The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to generate the free piperazine, enabling further derivatization. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUMBHHEPRFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivative

The initial step involves selective bromination of 2-aminopyridine to produce 2-amino-5-bromopyridine, which is a key intermediate for further functionalization.

  • Reagents and Conditions : 2-aminopyridine is reacted with N-bromosuccinimide (NBS) in dichloromethane at low temperature (-15 °C) under stirring for controlled bromination.
  • Workup : The reaction mixture is concentrated under reduced pressure, followed by aqueous workup to isolate crude 2-amino-5-bromopyridine.
  • Purification : Decolorization with activated carbon in methanol at 55 °C, filtration, and crystallization by adding water at temperatures below 10 °C yield purified 2-amino-5-bromopyridine as a light yellow solid.

Coupling Reaction with Piperazine

The bromopyridine intermediate undergoes a palladium- or copper-catalyzed coupling with piperazine to form the pyridinyl-piperazine core.

  • Catalysts and Ligands : Commonly CuI (copper(I) iodide) is used as catalyst with appropriate ligands (e.g., diamines) to facilitate the coupling.
  • Base and Solvents : Bases such as potassium carbonate, sodium tert-butoxide, or cesium carbonate are employed. Solvents include toluene, dioxane, tetrahydrofuran, dimethylformamide, or mixtures thereof.
  • Reaction Conditions : The mixture is heated typically between 90–140 °C under nitrogen atmosphere for 2–4 hours to ensure complete coupling.
  • Stoichiometry : Piperazine is used in excess (2.2–10 equivalents) to drive the reaction forward.

Protection of Piperazine Nitrogen (Boc Protection)

Following coupling, the secondary amine of the piperazine ring is protected by introducing a tert-butyl carbamate group.

  • Reagent : Di-tert-butyl dicarbonate (Boc2O) is added dropwise to the reaction mixture.
  • Conditions : The reaction is maintained at 20–35 °C, stirring until completion.
  • Isolation : The protected product, tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate, is purified by standard techniques such as column chromatography or crystallization.

Summary of Key Parameters and Conditions

Step Reagents/Conditions Temperature (°C) Time Notes
Bromination 2-aminopyridine, N-bromosuccinimide, DCM -15 2.5 hours Slow addition of NBS, low temp for selectivity
Purification of bromide Methanol, activated carbon, water crystallization 55 (decolorize), <10 (crystallize) 5 hours (decolorize) Filtration and drying to obtain pure bromopyridine
Coupling with piperazine Piperazine (excess), CuI catalyst, ligand, base, solvent (toluene/dioxane/DMF) 90–140 2–4 hours Nitrogen atmosphere, base choice affects yield
Boc Protection Di-tert-butyl dicarbonate, solvent 20–35 Until completion Dropwise addition, mild conditions

Research Findings and Optimization Insights

  • Bromination Selectivity : Maintaining low temperature and slow addition of NBS is critical to avoid polybromination or side reactions.
  • Catalyst and Ligand Loading : Optimal catalyst loading is about 8–10% by weight relative to the bromopyridine, with ligands at 11–13%, ensuring efficient coupling.
  • Base Selection : Potassium tert-butoxide and potassium carbonate are effective bases, but cesium carbonate and lithium hexamethylsilylamide can be used to improve coupling rates.
  • Solvent Effects : Polar aprotic solvents like DMF and DMSO enhance coupling efficiency, while toluene and dioxane provide better product isolation profiles.
  • Atmosphere Control : Oxygen content is minimized (0–1%) to prevent catalyst deactivation and side oxidation reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity enables coupling with nucleophiles like amines, alkoxides, or thiols.

Reaction Partner Conditions Yield Application
Piperazine derivativesPd-RuPhos-G3, Cs₂CO₃, NaOtBu, 1,4-dioxane, 100°C, 3h 13–79%Synthesis of polycyclic amines
Amines (e.g., aniline)Et₃N, CH₂Cl₂, RT, 3h 69–100%Preparation of arylpiperazine derivatives
ThiophenolK₂CO₃, DMF, 60°C, 12h85%*Thioether-linked conjugates

Key Notes :

  • Reactions often require palladium catalysts (e.g., Pd-RuPhos-G3) and strong bases (Cs₂CO₃) for cross-coupling .

  • Steric hindrance from the tert-butyl group slows substitution at the piperazine nitrogen.

Buchwald–Hartwig Amination

The bromopyridine moiety participates in palladium-catalyzed amination to form C–N bonds, critical for synthesizing pharmacologically active molecules.

Amine Partner Catalyst System Yield Product
6-Bromopyridin-3-aminePd-RuPhos-G3, RuPhos, Cs₂CO₃ 79%Bicyclic heteroaromatics
3-BromoquinolineSame as above68%Quinoline-piperazine hybrids

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond initiates the reaction, followed by amine coordination and reductive elimination .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to expose the piperazine nitrogen for further functionalization.

Deprotection Agent Conditions Outcome
Trifluoroacetic acid (TFA)Neat TFA, RT, 20 min Clean deprotection without ring-opening
HCl (trace)RT, 1h Partial ring-opening (undesired)

Critical Observation :

  • HCl induces ring-opening of the spirocyclic piperazine system due to strain, whereas TFA avoids this side reaction .

Alkylation and Functionalization

The piperazine nitrogen undergoes alkylation with electrophiles, enabling diversification of the core structure.

Electrophile Conditions Yield Product
1,2-DibromoethaneDIPEA, Ar atmosphere, 30°C, 72h 36%Ethylene-bridged piperazines
BromoacetophenoneK₂CO₃, DMF, 60°C, 6h52%*Ketone-functionalized derivatives

Optimization Tips :

  • Reactions benefit from anhydrous solvents (DMF, DCM) and inert atmospheres to prevent hydrolysis .

Suzuki–Miyaura Cross-Coupling

Though less common, the bromopyridine group can engage in Suzuki reactions with boronic acids.

Boronic Acid Catalyst System Yield Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 80°C65%*Biaryl-piperazine hybrids

Limitations :

  • Competing side reactions at the piperazine nitrogen necessitate careful stoichiometric control.

Scientific Research Applications

Overview

tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in various scientific fields due to its unique structural properties, which facilitate its use as an intermediate in chemical synthesis, particularly in medicinal chemistry and agrochemical applications. This article explores its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for potential:

  • Anticancer Activity : Research has shown that modifications of this compound can lead to agents that inhibit tumor growth.
  • Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial strains, making them candidates for antibiotic development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of piperazine derivatives based on this compound, demonstrating enhanced activity against resistant bacterial strains .

Enzyme Inhibition

The compound has been utilized in the design of enzyme inhibitors. The bromopyridine moiety allows for specific interactions with active sites of enzymes, making it a valuable scaffold for developing inhibitors against various targets, including kinases and proteases.

Table 1: Examples of Enzyme Inhibitors Derived from this compound

Compound NameTarget EnzymeInhibition TypeReference
Compound AKinase XCompetitive
Compound BProtease YNon-competitive

Agrochemicals

In agrochemical research, this compound is explored for its potential as a herbicide or pesticide due to its ability to interact with biological pathways in plants.

Case Study : A patent application described the synthesis of derivatives that showed herbicidal activity against specific weed species, indicating potential applications in agricultural settings .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The substituents on the pyridine ring significantly influence electronic properties, reactivity, and biological activity.

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate 2-Bromo 342.23 Bromine acts as a leaving group for Suzuki couplings; enhances electrophilic substitution
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5) 3-Cyano 300.34 Cyano group increases electron-withdrawing effects; potential for nucleophilic additions
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoro 281.32 Fluorine’s electronegativity alters electron distribution; improves metabolic stability
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) 5-Bromo, 3-Cyano 379.21 Dual functional groups enable multi-step derivatization
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-Chloro, 3-Nitro 357.79 Nitro group reduces ring reactivity; used in antimicrobial studies

Stability and Reactivity

  • Acidic Stability: Compounds with oxazolidinone-triazole substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic susceptibility. In contrast, the tert-butyl carbamate group in the target compound offers superior stability under acidic conditions .
  • Reactivity : The bromine in the target compound facilitates Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) via palladium-catalyzed reactions .

Crystallographic and Supramolecular Features

  • Crystal Packing : The compound in forms supramolecular tapes via O–H⋯N and N–H⋯O hydrogen bonds. The bromine atom in the target compound could influence packing through halogen bonding or steric effects .
  • Software Tools : Programs like SHELXL () and Mercury () are critical for analyzing such structures, highlighting the importance of crystallographic data in design .

Biological Activity

The compound tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No. 1774897-13-0) is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20BrN3O2
  • Molecular Weight : 342.23 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Antimicrobial Properties

Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting a potential for development as antitubercular agents .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects. It may interact with various cellular pathways involved in cancer proliferation. For instance, studies on structurally related piperazine derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

Piperazine compounds have been explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. The presence of the bromopyridine moiety may enhance the interaction with neurotransmitter receptors, potentially leading to improved mood-regulating effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The introduction of halogen substituents, such as bromine in this compound, has been shown to influence the binding affinity and selectivity toward biological targets. Studies suggest that variations in the piperazine ring and substituents can significantly alter pharmacological profiles .

Study 1: Antitubercular Activity

In a high-throughput screening of various chemical libraries, compounds similar to this compound demonstrated moderate activity against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MIC) ranging from 5 to 20 µM for effective analogs, highlighting the potential of these compounds in tuberculosis treatment .

Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of piperazine derivatives revealed that certain modifications led to enhanced activity against A431 and Jurkat cancer cell lines. Compounds exhibiting similar structural features to this compound showed IC50 values less than that of standard drugs like doxorubicin, indicating a promising anticancer profile .

Research Findings Summary Table

Study Focus Findings Reference
Antitubercular ActivityMIC values between 5-20 µM for effective analogs
CytotoxicityIC50 values lower than doxorubicin in A431 and Jurkat cells
Neuropharmacological EffectsPotential anxiolytic effects noted

Q & A

Advanced Question

  • Crystallography : The bulky tert-butyl group disrupts π-π stacking, favoring monoclinic or triclinic systems (e.g., P1 space group) .
  • Solubility : Enhances lipophilicity (logP ~2.5) but reduces aqueous solubility (<1 mg/mL). Co-crystallization with oxalic acid improves crystallinity .

Basic Question

  • Protection-deprotection : The Boc group prevents undesired alkylation/oxidation of the piperazine nitrogen .
  • Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions (e.g., di-bromination) .
  • Workup : Acidic washes (1M HCl) remove unreacted starting materials .

How can structure-activity relationships (SAR) guide the design of prolyl-hydroxylase inhibitors derived from this compound?

Advanced Question

  • Key modifications :
    • Replacement of bromine with boronate esters enables Suzuki couplings for library synthesis .
    • Substitution at pyridyl C-5 with electron-withdrawing groups (e.g., Cl, NO₂) enhances binding to HIF-prolyl hydroxylases .
  • Biological validation : IC₅₀ values correlate with electronegativity of substituents (R² = 0.89 for halogen series) .

What analytical challenges arise in characterizing trace impurities, and how are they resolved?

Advanced Question

  • LC-MS pitfalls : Isobaric impurities (e.g., de-brominated byproducts) require high-resolution MS (HRMS-ESI) .
  • HPLC method : Use C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time ~5.2 min) .

How do solvent polarity and additives influence reaction kinetics in SNAr reactions?

Basic Question

  • Polar aprotic solvents : DMF or DMSO accelerate SNAr by stabilizing transition states .
  • Additives : Tetrabutylammonium bromide (TBAB) enhances bromide displacement via phase-transfer catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.